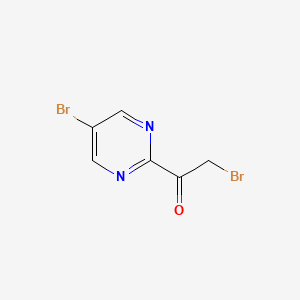
2-Bromo-1-(5-bromopyrimidin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of pyrimidine and is used in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone can be synthesized using Friedel-Crafts acylation. The process involves the reaction of 3-bromopyrimidine with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out under controlled temperature and time conditions until no more hydrogen chloride gas is evolved .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using standard techniques such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates .
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter biochemical pathways, making it useful in various research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-pyrimidinyl)ethanone
- 1-(5-Bromopyridin-2-yl)ethanone
- 1-(5-Bromopyrimidin-2-yl)ethan-1-ol
Uniqueness
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone is unique due to its dual bromination, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activity .
Eigenschaften
Molekularformel |
C6H4Br2N2O |
|---|---|
Molekulargewicht |
279.92 g/mol |
IUPAC-Name |
2-bromo-1-(5-bromopyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-1-5(11)6-9-2-4(8)3-10-6/h2-3H,1H2 |
InChI-Schlüssel |
KZOBEPFGGPQPON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
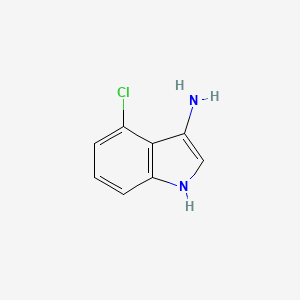
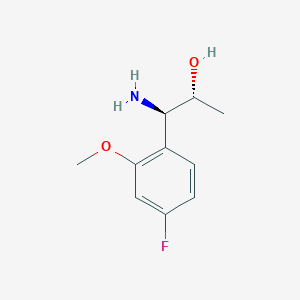
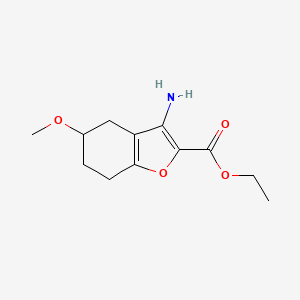
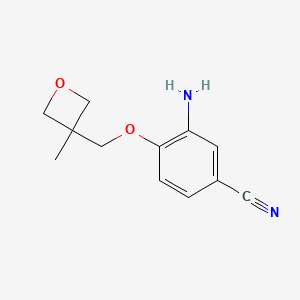
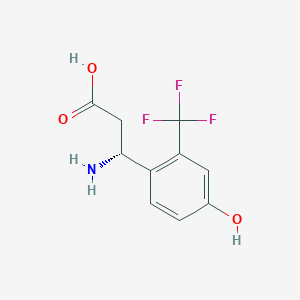
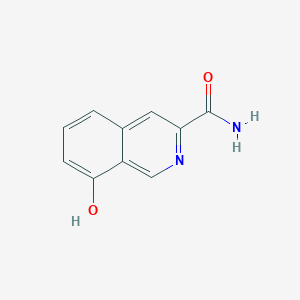

![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
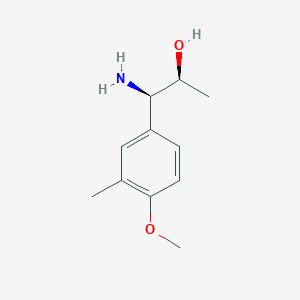
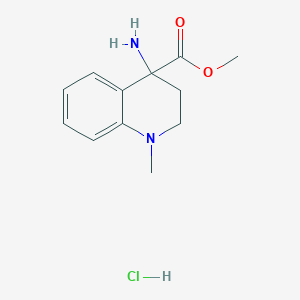
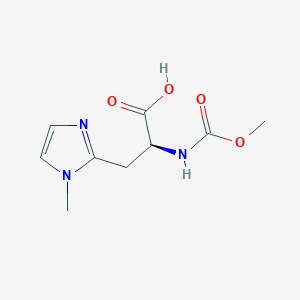
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
